molecular formula C13H11N5O2S B10979675 N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

Katalognummer B10979675
Molekulargewicht: 301.33 g/mol
InChI-Schlüssel: SZDGYCCXOBPMFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole moiety linked to a pyrimidine ring via a thioether linkage, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Benzoxadiazole Moiety: This can be achieved through the cyclization of o-nitroaniline derivatives with appropriate reagents.

    Thioether Linkage Formation: The benzoxadiazole intermediate is then reacted with a thiol derivative of the pyrimidine ring under suitable conditions to form the thioether linkage.

    Acetamide Formation:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Halogenated reagents and strong bases are often used for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted benzoxadiazole and pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzoxadiazole moiety may interact with biological macromolecules, while the thioether linkage and pyrimidine ring could influence its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Similar Compounds:

  • N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanamide
  • N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propionamide

Comparison: this compound stands out due to its specific acetamide linkage, which may confer unique chemical and biological properties compared to its analogs. The presence of the benzoxadiazole moiety also enhances its potential as a fluorescent probe, making it a valuable tool in biological imaging and diagnostics.

Eigenschaften

Molekularformel

C13H11N5O2S

Molekulargewicht

301.33 g/mol

IUPAC-Name

N-(2,1,3-benzoxadiazol-4-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C13H11N5O2S/c1-8-5-6-14-13(15-8)21-7-11(19)16-9-3-2-4-10-12(9)18-20-17-10/h2-6H,7H2,1H3,(H,16,19)

InChI-Schlüssel

SZDGYCCXOBPMFG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=CC=CC3=NON=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.